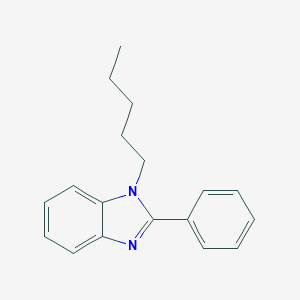

1-Pentyl-2-phenylbenzimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-pentyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-2-3-9-14-20-17-13-8-7-12-16(17)19-18(20)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHQWIIIRSTNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological and Biological Activity Research

Antiproliferative and Anticancer Investigations

Research into 1-Pentyl-2-phenylbenzimidazole, a member of the N-alkylated-2-(substituted phenyl)-1H-benzimidazole series, has demonstrated its notable antiproliferative properties. The addition of an N-alkyl group, such as a pentyl chain, has been shown to enhance cytotoxic effects compared to unsubstituted parent benzimidazole (B57391) compounds. nih.gov The lipophilic nature of the pentyl group is thought to play a crucial role in its biological activity, potentially by improving membrane permeation. nih.gov

In vitro studies are fundamental to assessing the direct cytotoxic potential of a compound against cancer cells. 1-Pentyl-2-phenylbenzimidazole has been evaluated for its ability to inhibit the growth of the human triple-negative breast cancer cell line, MDA-MB-231.

Using the sulforhodamine B (SRB) assay, a method for determining cell density based on the measurement of cellular protein content, the half-maximal inhibitory concentration (IC₅₀) was determined. For 1-Pentyl-2-phenylbenzimidazole (designated as compound 1e in a series), the study recorded a significant cytotoxic effect. nih.gov The presence of the pentyl group was found to be a key factor in its efficacy. nih.gov

Apoptosis, or programmed cell death, is a critical target for anticancer therapies. It is a physiological process for eliminating malignant cells without causing significant damage to surrounding normal tissues. japsonline.com Benzimidazole derivatives are widely reported to induce apoptosis in cancer cells through the two major signaling pathways: the intrinsic and extrinsic pathways. nih.govjapsonline.com

The intrinsic, or mitochondrial, pathway is a primary mechanism for apoptosis induction by benzimidazole compounds. nih.gov This pathway is initiated by cellular stress and damage, leading to the disruption of the mitochondrial membrane. Studies on closely related benzimidazole derivatives, such as 1-benzyl-2-phenylbenzimidazole, show this involves the upregulation of pro-apoptotic proteins like Bax, Bad, and Bak, and the downregulation of anti-apoptotic proteins including Bcl-2 and Bcl-XL. japsonline.com This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of pro-apoptotic factors into the cytosol, which in turn activate caspases to execute cell death. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell-surface receptors. Research on analogous compounds indicates that the benzimidazole structure can trigger this pathway. japsonline.com For instance, 1-benzyl-2-phenylbenzimidazole has been shown to activate the extrinsic pathway by increasing the expression of the Fas death receptor and the Fas-associated death domain (FADD) adaptor protein. japsonline.com This engagement leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8, a key initiator caspase that subsequently activates downstream effector caspases to carry out apoptosis. japsonline.com

In addition to inducing apoptosis, many anticancer agents function by interfering with the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation. Benzimidazole derivatives have been shown to suppress the overgrowth of cancer cells by inducing cell cycle arrest. nih.gov This arrest can occur at various phases, including G0/G1, S, or G2/M, leading to aberrant DNA replication and abnormal mitosis, which ultimately contributes to apoptotic cell death. nih.gov Studies on other benzimidazole derivatives have confirmed their ability to halt the cell cycle in the G2/M phase.

Mechanistic Studies on Apoptosis Induction

Intrinsic Apoptotic Pathway Activation

Antimicrobial Efficacy Assessments

Beyond their anticancer properties, benzimidazole derivatives are explored for their potential to combat microbial infections, which is particularly relevant for cancer patients who may have weakened immune systems. nih.gov A series of N-alkylated-2-phenyl-1H-benzimidazole derivatives, including 1-Pentyl-2-phenylbenzimidazole, were evaluated for their antibacterial and antifungal activities. nih.gov

The general findings from the study indicated that most of the tested compounds exhibited weak-to-moderate bioactivities against the fungal strains Candida albicans and Aspergillus niger. nih.gov For instance, compounds within the same series, such as the ethyl (1b) and propyl (1c) analogues, showed moderate antifungal activity with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL. nih.gov While specific MIC values for 1-Pentyl-2-phenylbenzimidazole against bacterial and fungal strains were part of the broader screening, the most potent antimicrobial activities in the study were noted for other derivatives in the series. nih.gov

Antibacterial Spectrum and Potency

The antibacterial properties of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been a subject of scientific investigation to address the challenges of drug-resistant bacteria. nih.gov Studies indicate that these synthesized benzimidazole derivatives generally exhibit more potent antibacterial activities against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Research into a series of N-alkylated 2-phenyl-1H-benzimidazole derivatives (compounds 1a-g ) revealed their activity against Gram-positive bacteria. nih.gov Within this series, the introduction of alkyl chains of varying lengths at the N-1 position was explored to understand its influence on antibacterial efficacy. nih.gov

One study evaluated a series of N-alkylated 2-(p-methoxyphenyl)-1H-benzimidazole derivatives for their antibacterial action. researchgate.net A derivative with a heptyl group (2g ) showed significant inhibitory activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 8, 4, and 4 μg/mL, respectively. researchgate.net This suggests that the lipophilicity introduced by the alkyl chain can play a crucial role in the antibacterial potency against these pathogens. nih.gov The mechanism of action for potent compounds in this class has been suggested to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. nih.govacs.org

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | researchgate.net |

| MRSA | 4 | researchgate.net |

| Streptococcus faecalis | 8 | researchgate.net |

The activity of 1-alkyl-2-(substituted phenyl) benzimidazole derivatives against Gram-negative bacteria such as Escherichia coli has been reported as weak to moderate. nih.govacs.org For instance, certain N-alkylated derivatives demonstrated MIC values ranging from 64 to 1024 μg/mL against E. coli. nih.govacs.org This reduced efficacy against Gram-negative bacteria is a common finding for this class of compounds and is often attributed to the structural differences in the bacterial cell wall. nih.gov

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA, Streptococcus faecalis)

Antifungal Spectrum and Potency

The antifungal potential of 1-Pentyl-2-phenylbenzimidazole and its related structures has been evaluated against common fungal strains, indicating a range of activities.

In a study evaluating N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, several compounds showed moderate activity against Candida albicans and Aspergillus niger. researchgate.net Specifically, a derivative with a p-methoxy substitution on the phenyl ring and a pentyl group at the N-1 position (2e ) displayed moderate antifungal activity with an MIC value of 64 μg/mL for both C. albicans and A. niger. nih.govresearchgate.net Another related compound with a heptyl group (2g ) also showed the same moderate activity. researchgate.net

In a different series with a 2-(trifluoromethyl)phenyl group, the introduction of longer alkyl chains at the N-1 position was found to negatively impact antifungal potency. nih.gov However, the N-methyl derivative in this series (3a ) showed better activity against A. niger (MIC = 64 μg/mL) and C. albicans (MIC = 256 μg/mL) compared to its unsubstituted precursor. nih.gov

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 2e (p-methoxy phenyl, N-pentyl) | Candida albicans | 64 | nih.govresearchgate.net |

| Aspergillus niger | 64 | nih.govresearchgate.net | |

| Compound 2g (p-methoxy phenyl, N-heptyl) | Candida albicans | 64 | researchgate.net |

| Aspergillus niger | 64 | researchgate.net |

While benzimidazole derivatives are known for their broad-spectrum antifungal activities, specific research findings on the efficacy of 1-Pentyl-2-phenylbenzimidazole against plant-pathogenic fungi were not identified in the reviewed literature. General studies confirm the potential of other substances and microorganisms to control plant pathogens like Fusarium oxysporum, Aspergillus niger, and Botrytis cinerea. mdpi.comsemanticscholar.org

Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Antiviral Efficacy Studies (e.g., Bovine Viral Diarrhea Virus Inhibition)

Benzimidazole derivatives are recognized for their activity against a variety of RNA viruses. nih.gov Specifically, the 2-phenylbenzimidazole (B57529) scaffold has been identified as a promising starting point for the development of inhibitors against Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus in the Flaviviridae family. nih.govresearchgate.netnih.gov BVDV is a significant pathogen in cattle and is often used as a surrogate for studying inhibitors of the Hepatitis C virus (HCV) due to structural similarities in their RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication. researchgate.netnih.gov

Studies on a range of 2-phenylbenzimidazole derivatives have demonstrated potent and selective activity against BVDV. nih.gov Some compounds in these studies exhibited EC₅₀ values in the low micromolar range. nih.gov For instance, certain derivatives were found to be outstanding for their high and selective activity against BVDV with EC₅₀ values as low as 0.8 to 1.5 µM. nih.gov The mechanism for these compounds involves the inhibition of the viral NS5B RdRp. nih.govnih.gov While these findings highlight the potential of the 2-phenylbenzimidazole core structure, specific antiviral data for the 1-pentyl substituted derivative was not detailed in the available research.

Anti-inflammatory Research

The anti-inflammatory potential of benzimidazole derivatives has been a significant area of investigation. This research has primarily focused on their ability to inhibit key enzymes in inflammatory pathways and modulate inflammatory receptors.

Enzymatic Inhibition of Inflammatory Pathways (e.g., Cyclooxygenase, 5-Lipoxygenase)

Benzimidazole derivatives have been explored as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of these enzymes is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Structure-activity relationship (SAR) studies on 2-phenyl-substituted benzimidazoles have indicated that the nature and position of substituents on the benzimidazole ring and the phenyl group significantly influence their inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov For instance, unsubstituted R2, R3, and R4 positions on the 2-phenyl ring are generally preferred for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov Furthermore, a lipophilic group at the R5 position of the benzimidazole core tends to favor COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition. nih.gov

A series of 2-(4-(methylsulfonyl)phenyl)benzimidazoles has been synthesized and evaluated as selective COX-2 inhibitors. nih.gov One compound from this series, 11b , demonstrated potent COX-2 inhibitory activity with an IC50 of 0.10 µM and a high selectivity index (SI = 134). nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Benzimidazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 11b | 13.41 | 0.10 | 134 |

| 12b | 12.54 | 0.10 | 125.4 |

| 12d | 13.21 | 0.10 | 132.1 |

| Indomethacin | 0.04 | 0.51 | 0.078 |

| Celecoxib | 15.10 | 0.05 | 302 |

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)benzimidazoles. nih.gov

Receptor Modulation in Inflammatory Responses

Benzimidazole derivatives can exert their anti-inflammatory effects by interacting with various receptors involved in the inflammatory cascade, such as chemokine receptors. acs.orggoogle.com.nagoogleapis.com These receptors play a crucial role in the migration of leukocytes to sites of inflammation. googleapis.com For instance, certain heterocyclic compounds based on the benzimidazole structure have been shown to bind to chemokine receptors like CXCR4 and CCR5. google.com.nagoogleapis.com

While direct evidence for receptor modulation by 1-pentyl-2-phenylbenzimidazole is not available in the reviewed scientific literature, the broader class of benzimidazoles has been associated with antagonism of receptors like the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors. nih.gov The substitution pattern on the benzimidazole scaffold is critical in determining which receptor is targeted. For example, a 5-carboxamide or sulfamoyl substitution on the benzimidazole core is linked to cannabinoid receptor antagonism. nih.gov Given the structural similarities, it is plausible that 1-pentyl-2-phenylbenzimidazole could interact with one or more of these inflammatory receptors, though specific studies are required to confirm this.

Explorations of Other Biological Activities

Beyond anti-inflammatory effects, the benzimidazole scaffold has been investigated for a range of other therapeutic properties, including antiparasitic and antioxidant activities.

Antiparasitic and Antihelminthic Studies

Benzimidazoles are a well-established class of antihelminthic drugs used in both human and veterinary medicine. isca.me Their mechanism of action often involves the inhibition of tubulin polymerization in parasites. anserpress.org

While specific studies on the antiparasitic or antihelminthic activity of 1-pentyl-2-phenylbenzimidazole are limited, research on related structures provides valuable context. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives investigated their antifungal properties, which can be considered a facet of antiparasitic activity. nih.gov In this study, a derivative, 1-Pentyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (3e) , was synthesized and evaluated. nih.gov The study found that several of these N-alkylated benzimidazoles exhibited moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov For instance, some derivatives showed minimum inhibitory concentration (MIC) values of 64 μg/mL against both strains. nih.gov

Another study screened a series of 1H-benzimidazole-2-yl thioacetylpiperazine derivatives for their in-vitro activity against Trichinella spiralis and in-vivo anti-nematode activity against Syphacia obvelata. isca.me Several of these compounds demonstrated significant activity, with some exhibiting 96.0% to 100% efficacy at a concentration of 200 µg/ml after 48 hours against T. spiralis. isca.me

Antioxidant Potential Investigations

The antioxidant properties of benzimidazole derivatives have been explored, often in the context of their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging activity of compounds. scielo.broxfordbiosciences.comagrojournal.org

Specific investigations into the antioxidant potential of 1-pentyl-2-phenylbenzimidazole using methods like the DPPH assay are not extensively documented in the available literature. However, studies on other substituted benzimidazoles have demonstrated their capacity as radical scavengers. For example, a series of arylated benzimidazoles were synthesized and showed significant ABTS and DPPH radical scavenging potentials, with IC50 values in the low micromolar range. researchgate.net The antioxidant activity of these compounds was found to be dependent on the nature and position of the substituents on the benzimidazole and phenyl rings. researchgate.net The presence of hydroxyl groups on the phenyl ring, in particular, has been shown to enhance antioxidant activity. researchgate.net

Mechanistic Elucidation and Molecular Target Identification

Enzyme Inhibition and Modulation

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. vietnamjournal.runih.gov Inhibition of DHFR disrupts these pathways, making it a validated target for antimicrobial and anticancer agents. vietnamjournal.ruwikipedia.orgpatsnap.com

The potential for N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives to act as DHFR inhibitors has been explored through computational studies. nih.gov The design of these compounds considers key structural features, including the planarity of the benzimidazole (B57391) nucleus and the presence of aliphatic chains of varying lengths at the N-1 position. nih.gov Molecular docking studies have been performed to investigate the interaction between these benzimidazole derivatives and DHFR from Staphylococcus aureus (PDB ID: 3FYV). nih.gov While specific quantitative data for 1-Pentyl-2-phenylbenzimidazole is not detailed, these computational analyses suggest that compounds within this class can fit within the enzyme's binding site, interacting with crucial amino acids. nih.gov The general mechanism for such inhibitors involves competitive binding at the enzyme's active site, preventing the binding of the natural substrate, dihydrofolate. nih.gov

Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

Cytochrome P450 lanosterol 14α-demethylase (CYP51) is a critical enzyme in the sterol biosynthesis pathway in both fungi and mammals. frontiersin.orgcaymanchem.com It catalyzes the demethylation of lanosterol, an essential step for producing ergosterol (B1671047) in fungi and cholesterol in mammals. caymanchem.comnih.gov This enzyme is the primary target for azole antifungal drugs, which coordinate with the heme iron atom in the enzyme's active site, thereby inhibiting its function. frontiersin.orgmdpi.com

While the benzimidazole nucleus is a core component of some biologically active compounds, specific studies detailing the direct inhibition or interaction of 1-Pentyl-2-phenylbenzimidazole with CYP51 are not prominently available in the reviewed literature. However, research into related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has acknowledged CYP51 as a potential target of interest for this chemical class, suggesting a rationale for future investigation. acs.org

Protein Kinase Inhibition (e.g., Platelet-Derived Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor-2, Cyclin-Dependent Kinase 4/Cyclin D1, Aurora B, Lymphocyte-specific protein tyrosine kinase, p38 MAP kinase)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole scaffold has been extensively utilized in the design of various protein kinase inhibitors.

Platelet-Derived Growth Factor Receptor (PDGFR): The PDGF family and their receptors (PDGFR-α and PDGFR-β) are key regulators of cell growth and division, particularly in mesenchymal cells. nih.gov Several small-molecule inhibitors targeting the PDGFR tyrosine kinase have been developed. nih.govmdpi.commedchemexpress.com For instance, the selective PDGFR inhibitor CP 673451 potently inhibits PDGFR-β and PDGFR-α with IC₅₀ values of 1 nM and 10 nM, respectively. Another inhibitor, CGP 53716, has been shown to dose-dependently inhibit the tyrosine phosphorylation of both PDGFR-α and PDGFR-β. nih.gov While these studies validate the potential of targeting PDGFR with small molecules, specific inhibitory data for 1-Pentyl-2-phenylbenzimidazole against PDGFR are not currently available.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.com Benzimidazole derivatives have been actively investigated as VEGFR-2 inhibitors. mdpi.comnih.gov Studies have reported 2-phenyl benzimidazole derivatives with potent anti-VEGFR-2 activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range (6.7-8.9 nM). nih.gov The binding mode of a benzimidazole-urea inhibitor to the VEGFR-2 active site has been confirmed through X-ray crystallography, highlighting key interactions within the ATP-binding pocket. rcsb.org A benzimidazole-scaffold compound, designated as compound 33 in one study, displayed an IC₅₀ value of 51.4 nM against VEGFR-2. mdpi.com

Cyclin-Dependent Kinase 4/Cyclin D1 (CDK4/CycD1): The CDK4/cyclin D1 complex controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). ucsf.edunih.govresearchgate.net Several clinically approved CDK4/6 inhibitors prevent this phosphorylation event, inducing cell cycle arrest. plos.org While specific inhibitory data for 1-Pentyl-2-phenylbenzimidazole against CDK4/CycD1 is not available, the imidazole (B134444) ring is a feature in related kinase inhibitors, suggesting the scaffold's compatibility with the kinase ATP-binding site. researchgate.net

Aurora B: Aurora B kinase is a key regulator of mitosis, involved in chromosome condensation, segregation, and cytokinesis. nih.govpromega.com Benzimidazole derivatives have been identified as potent Aurora kinase inhibitors. mdpi.com For example, AT9283, a urea-based compound containing a 1H-benzo[d]imidazol-2-yl moiety, is a pan-Aurora kinase inhibitor with an IC₅₀ of 3 nM against Aurora B. mdpi.com Other selective Aurora B inhibitors include GSK1070916 (IC₅₀ = 0.38 nM) and ZM 447439 (IC₅₀ = 130 nM). mdpi.comselleckchem.com These inhibitors typically act by competing with ATP for the enzyme's catalytic site. mdpi.com

Lymphocyte-specific protein tyrosine kinase (Lck): Lck is a member of the Src family of tyrosine kinases that plays a critical role in T-cell receptor signaling and T-cell activation. atlasgeneticsoncology.orgd-nb.info Several classes of Lck inhibitors have been developed, including those based on pyrrolopyrimidine and pyrimido-benzimidazole scaffolds. mdpi.comcaymanchem.com Some of these compounds exhibit high potency, with IC₅₀ values in the low nanomolar range. mdpi.comcaymanchem.com Lck contains SH2 and SH3 domains for protein-protein interactions and a catalytic kinase domain that is the target for ATP-competitive inhibitors. atlasgeneticsoncology.org

p38 MAP kinase: The p38 MAP kinase pathway is activated by cellular stress and pro-inflammatory cytokines. nih.gov Inhibition of p38 is a therapeutic strategy for inflammatory diseases. nih.gov Inhibitors of p38, such as the pyridinyl-imidazole compound SB 203580, typically function by binding competitively to the ATP pocket of the kinase. nih.govnih.govinvivogen.com A distinct class of diaryl urea (B33335) inhibitors binds to a novel allosteric site, which requires a significant conformational change in the enzyme and stabilizes a state that is incompatible with ATP binding.

Table 1: IC₅₀ Values of Various Benzimidazole and Imidazole-Containing Kinase Inhibitors

| Inhibitor | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| CP 673451 | PDGFR-β | 1 nM | |

| CP 673451 | PDGFR-α | 10 nM | |

| Compound 33 | VEGFR-2 | 51.4 nM | mdpi.com |

| AT9283 | Aurora B | 3 nM | mdpi.com |

| GSK1070916 | Aurora B | 0.38 nM | mdpi.com |

| ZM 447439 | Aurora B | 130 nM | selleckchem.com |

Topoisomerase and DNA Interactions

DNA topoisomerases are enzymes that manage the topology of DNA within the cell. nih.govebi.ac.uk Type II topoisomerases, for instance, function by creating transient double-strand breaks in the DNA backbone, allowing another DNA segment to pass through before resealing the break. ebi.ac.ukresearchgate.net This process is crucial for relieving torsional stress during replication and transcription and for segregating chromosomes during mitosis. auckland.ac.nz Certain benzimidazole derivatives, particularly bis-benzimidazoles like Hoechst 33258, are known to be DNA minor groove binders and can inhibit the function of enzymes like topoisomerase I. Although direct evidence for 1-Pentyl-2-phenylbenzimidazole as a topoisomerase inhibitor is lacking, the general ability of the benzimidazole scaffold to interact with DNA suggests a potential, yet unconfirmed, mechanism of action.

Receptor Binding and Activation/Antagonism

Estrogen Receptor Interactions

The estrogen receptor (ER) is a nuclear hormone receptor that, upon binding to its ligand estrogen, acts as a transcription factor to regulate genes involved in growth, development, and reproduction. It is a key therapeutic target in hormone-dependent cancers like breast cancer. biointerfaceresearch.com

Molecular docking studies have been employed to investigate the interaction between 2-phenylbenzimidazole (B57529) derivatives and the estrogen receptor. impactfactor.orgresearchgate.netresearchgate.net A comparative in-silico study analyzed the binding affinity of 2-phenylbenzimidazole against the estrogen receptor (PDB ID: 1CX2). impactfactor.orgresearchgate.net The results indicated that 2-phenyl benzimidazole exhibits a strong binding affinity for the receptor, with a calculated binding energy of -7.9 kcal/mol. impactfactor.org This affinity was noted to be higher than that of 2-methyl-1H-benzo[d]imidazole. impactfactor.orgresearchgate.net Further quantitative structure-activity relationship (QSAR) and docking studies on a series of 27 novel 2-phenylbenzimidazole derivatives have also suggested that these compounds can fit within the ER binding pocket, and their inhibitory activity is related to factors including their binding energy and dipole moment. researchgate.net These computational findings suggest that 1-Pentyl-2-phenylbenzimidazole has the potential to interact with the estrogen receptor, although experimental validation is required.

Table 2: Molecular Docking Results for Benzimidazole Derivatives with Estrogen Receptor

| Compound | Receptor (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenyl benzimidazole | Estrogen Receptor (1CX2) | -7.9 | impactfactor.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 1-Pentyl-2-phenylbenzimidazole | |

| 2-Methyl-1H-benzo[d]imidazole | |

| Abemaciclib | |

| AT9283 | |

| Azole | |

| CGP 53716 | |

| CP 673451 | |

| Dihydrofolate | |

| GSK1070916 | |

| Hoechst 33258 | |

| Iclaprim | |

| Lanosterol | |

| Retinoblastoma protein (Rb) | |

| SB 203580 | |

| Tetrahydrofolate |

Cannabinoid Receptor (CB2) Modulation

The cannabinoid receptor 2 (CB2) is predominantly expressed on immune cells and in peripheral tissues and is a key target for anti-inflammatory agents. mdpi.com Benzimidazole derivatives have been identified as potent and selective CB2 receptor agonists. mdpi.comcornell.edursc.orgnih.govnih.gov SAR studies reveal that the substituents at both the N-1 and C-2 positions of the benzimidazole core are critical for CB2 receptor affinity and activity.

Specifically, the length of the alkyl chain at the N-1 position plays a significant role. Studies on related scaffolds, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides, have shown that an n-pentyl chain at this position confers high affinity for the CB2 receptor. ucl.ac.be For instance, a compound with an n-pentyl chain in this series exhibited a Ki of 154 nM for the CB2 receptor. ucl.ac.be Similarly, in a series of 1-deoxy-11-hydroxy-Δ⁸-THC analogues, the dimethylpentyl analogue showed high affinity for the CB2 receptor. nih.gov The presence of an N-pentyl substituent is a common feature in many potent CB2 receptor ligands. nih.gov While direct binding data for 1-Pentyl-2-phenylbenzimidazole is not available, the consistent finding that an N-pentyl chain contributes favorably to CB2 receptor affinity across different molecular scaffolds suggests that this compound is a plausible candidate for CB2 receptor modulation.

The substituent at the C-2 position also modulates activity. In a series of 5-sulfonyl-benzimidazoles, the size of the substituent at the 2-position determined the level of agonism, ranging from inverse agonism to full agonism. cornell.edu

Table 1: Influence of N-1 Alkyl Chain on CB2 Receptor Affinity in Related Scaffolds

| Scaffold | N-1 Substituent | CB2 Receptor Affinity (Ki) | Reference |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | n-Pentyl | 154 nM | ucl.ac.be |

| 1-deoxy-11-hydroxy-Δ⁸-THC analogue | Dimethylpentyl | High | nih.gov |

| Aminoalkylindole (JWH-015) | N-propyl | 13.8 nM | nih.gov |

| Aminoalkylindole | N-pentyl | 2.9 nM | nih.gov |

Chemokine Receptor (CCR3, CXCR3) Antagonism

Chemokine receptors, such as CCR3 and CXCR3, are G protein-coupled receptors that play a crucial role in inflammatory responses by mediating the migration of leukocytes. tandfonline.comcytoskeleton.comgoogle.com.na Benzimidazole derivatives have been investigated as antagonists for these receptors. nih.govtandfonline.comkuleuven.beacs.orgscribd.comgoogleapis.comresearchgate.net

For CXCR3, high-throughput screening identified 1,2-disubstituted benzimidazoles as antagonists that inhibit the binding of the chemokine CXCL10. nih.gov SAR studies on these compounds indicated that substitutions at the 5- and 6-positions of the benzimidazole ring were unfavorable for activity. nih.gov

Regarding CCR3, a study reported that a 1,2,5-trisubstituted benzimidazole derivative inhibited the CCR3 receptor with a binding constant (Ki) of 100 nM. nih.gov Further modification, such as substituting the C-2 position with trifluoroethane, improved the inhibitory activity, resulting in a Ki of 19 nM. nih.gov While specific studies on 1-Pentyl-2-phenylbenzimidazole as a chemokine receptor antagonist are not documented, the established activity of the broader benzimidazole class suggests this as a potential area of interaction.

Transient Receptor Potential Vanilloid-1 (TRPV1) Interactions

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a nonselective cation channel involved in pain perception and neurogenic inflammation. mdpi.comacs.orgnih.govsemanticscholar.orgnih.govresearchgate.net Several series of benzimidazole derivatives have been developed as potent TRPV1 antagonists. mdpi.comacs.orgnih.govnih.gov

The design of these antagonists often involves a 2-substituted benzimidazole platform. nih.gov For example, a series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles were identified as novel TRPV1 antagonists capable of blocking capsaicin-induced responses. acs.org Optimization of a benzo[d]imidazole platform led to the discovery of mavatrep, a potent TRPV1 antagonist with an IC50 value of 4.6 nM. nih.gov SAR studies on 4,5-biarylimidazoles, designed based on a 4,6-disubstituted benzimidazole series, also led to the identification of highly potent and orally bioavailable TRPV1 antagonists. nih.gov The consistent finding of TRPV1 antagonism within the benzimidazole class, particularly with substitution at the C-2 position, points to a potential interaction for 1-Pentyl-2-phenylbenzimidazole.

Interactions with Cellular Macromolecules and Structures

Beyond specific receptor interactions, the benzimidazole scaffold can engage with fundamental cellular components like nucleic acids and cytoskeletal proteins.

Nucleic Acid Binding (e.g., DNA Intercalation)

The structural similarity of the benzimidazole nucleus to purines suggests a potential for interaction with nucleic acids. researchgate.net Indeed, many benzimidazole derivatives have been shown to act as DNA minor groove binders or intercalators. researchgate.netresearchgate.net For instance, molecular docking studies of some 2-phenylbenzimidazole derivatives have revealed that they can intercalate and interact with crucial amino acids in the binding site of the topoisomerase I-DNA complex. researchgate.net The binding constants (Kb) for some benzimidazole compounds with DNA have been calculated to be in the range of 104 M-1, indicating a moderate binding affinity. researchgate.net While direct DNA binding studies for 1-Pentyl-2-phenylbenzimidazole have not been specifically reported, the known behavior of the 2-phenylbenzimidazole core suggests that it could potentially interact with DNA.

Microtubule Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer agents. biorxiv.orgnih.gov Benzimidazole compounds are a well-known class of microtubule poisons that target β-tubulin and inhibit its polymerization. cytoskeleton.combiorxiv.orgnih.gov A fluorescence-based tubulin polymerization assay is a common method to screen for compounds that affect microtubule formation. cytoskeleton.combiorxiv.org This assay monitors the incorporation of a fluorescent reporter into microtubules as polymerization occurs. cytoskeleton.com While specific data on the effect of 1-Pentyl-2-phenylbenzimidazole on tubulin polymerization is not available, the general class of 2-substituted benzimidazoles has been extensively studied for this activity.

Table 2: Assays for Investigating Microtubule Interactions

| Assay Type | Principle | Information Gained | Reference |

| In vitro Tubulin Polymerization Assay (Fluorescence) | Measures fluorescence enhancement upon incorporation of a reporter into polymerizing microtubules. | Quantifies the inhibitory or enhancing effect of a compound on tubulin polymerization (e.g., IC50). | cytoskeleton.combiorxiv.org |

| In vitro Tubulin Polymerization Assay (Absorbance) | Measures light scattering at 340 nm, which is proportional to the concentration of microtubule polymer. | Tracks the kinetics of microtubule formation (nucleation, growth, steady-state). | cytoskeleton.com |

| Cellular Tubulin Polymerization ELISA | Measures the amount of polymerized (insoluble) versus soluble tubulin in treated cells. | Determines the effect of a compound on the microtubule network within a cellular context. | biorxiv.org |

General Biopolymer Compatibility and Interaction

The benzimidazole ring system, being a purine-like structure and a component of vitamin B12, possesses a privileged substructure that allows it to readily interact with various biopolymers. acs.orgresearchgate.netisca.menih.gov This inherent compatibility facilitates the biological actions of compounds containing this moiety. acs.orgnih.gov This general characteristic underpins the diverse pharmacological profiles observed across the benzimidazole class of compounds and suggests that 1-Pentyl-2-phenylbenzimidazole likely shares this ability to interact with a variety of biological macromolecules.

Structure Activity Relationship Sar Analysis of 1 Pentyl 2 Phenylbenzimidazole and Its Analogs

Substitution Pattern on the Benzimidazole (B57391) Nucleus (excluding N-1 and C-2)

Substitutions on the benzimidazole nucleus at positions other than N-1 and C-2, particularly at the C-5 and C-6 positions, also play a significant role in modulating biological activity. nih.govnih.gov

For anti-inflammatory activity, substitutions at the C-5 and C-6 positions of the benzimidazole scaffold have been shown to greatly influence activity. nih.govnih.gov For example, an electron-releasing methoxy (B1213986) group at the 6-position showed strong anti-inflammatory activity, whereas an electron-withdrawing nitro group at the 6-position was even more active. nih.gov In another case, electron-withdrawing groups at the C-5 position resulted in a loss of anti-inflammatory activity. nih.gov

In the context of anticancer activity, a methyl group at the C-5 position has been shown to be crucial in enhancing the bioactivities of certain 2-phenylbenzimidazole (B57529) derivatives. nih.gov The presence of substituents at both the C-5 and C-2 positions can significantly enhance the anticancer activity of novel compounds. rsc.org For instance, 5-chloro substitution on the benzimidazole ring improved cytotoxicity against certain cancer cell lines compared to 5-fluoro substitution. rsc.org

For antimicrobial activity, functionalization at the C-5 and/or C-6 positions has been extensively investigated to enhance efficacy. rsc.org The substitution of an amino group at the 5-position of the benzimidazole ring was found to increase the antimicrobial activity of the synthesized compounds. rjptonline.org

Influence of Substituents at C-4, C-5, C-6, and C-7 Positions

The biological activity of the 1-pentyl-2-phenylbenzimidazole scaffold can be significantly modulated by the introduction of various substituents on the benzene (B151609) ring portion of the benzimidazole nucleus (positions C-4, C-5, C-6, and C-7). Structure-activity relationship (SAR) studies reveal that the nature and position of these substituents play a critical role in determining the pharmacological profile of the resulting analogs. nih.gov

Substitutions at the C-5 and C-6 positions have been a primary focus of synthetic efforts and have been shown to greatly influence activity. nih.govrsc.org For instance, the introduction of an electron-withdrawing nitro group (-NO2) at the C-5 position of a 2-phenylbenzimidazole core has been reported to confer potent antibacterial activity. researchgate.net The C-6 position is similarly sensitive to substitution; compounds bearing an electron-releasing methoxy group at C-6 have demonstrated strong anti-inflammatory effects. nih.govmdpi.com Conversely, substituting C-6 with an electron-withdrawing nitro group also resulted in high activity, indicating that the electronic properties of the substituent are a key determinant of the compound's efficacy. nih.govmdpi.com

Fewer studies have explored the C-4 and C-7 positions, though available data suggest their importance. researchgate.net Research indicates that introducing bulky, lipophilic groups at the C-4 position can be favorable for certain biological activities. nih.gov Specifically, increasing the lipophilicity of the C-4 substituent has been shown to enhance cytotoxic potential against cancer cell lines. rsc.org The simultaneous introduction of specific groups at positions C-4, C-6, and C-7 has been noted as a favorable strategy for potent activity against certain receptors. nih.gov

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| C-4 | Bulky/Lipophilic Group | Favorable for activity; increased cytotoxicity. | nih.govrsc.org |

| C-5 | Electron-Withdrawing (e.g., -NO2) | Enhanced antibacterial activity. | researchgate.net |

| C-6 | Electron-Releasing (e.g., -OCH3) | Strong anti-inflammatory activity. | nih.govmdpi.com |

| Electron-Withdrawing (e.g., -NO2) | Enhanced anti-inflammatory activity. | nih.govmdpi.com | |

| C-7 | Relatively Unexplored | Substitution can be favorable in combination with other positions. | nih.govresearchgate.net |

General Lipophilicity and Membrane Permeation Effects

The ability to penetrate cellular membranes is essential for a drug to reach its intracellular targets. Studies on a series of N-alkylated-2-phenyl-1H-benzimidazoles have demonstrated a clear link between the length of the N-1 alkyl chain, lipophilicity, and antiproliferative activity. nih.gov As the alkyl chain length was increased from a methyl (C1) to a pentyl (C5) group, a linear increase in anticancer effects against the MDA-MB-231 human breast cancer cell line was observed. nih.gov This enhancement is attributed to improved membrane permeation, allowing for greater intracellular accumulation of the compound. acs.orgnih.gov The compound 1-pentyl-2-phenyl-1H-benzimidazole (referred to as 1e in the study) was the most potent in this specific series, highlighting the favorable balance of lipophilicity conferred by the pentyl group. nih.gov After the pentyl group, a further increase in chain length to a heptyl group led to a slight decrease in activity. nih.gov

| Compound | N-1 Alkyl Group | Antiproliferative Activity (IC50, µM) vs. MDA-MB-231 | Reference |

|---|---|---|---|

| 1a | Methyl | >100 | nih.gov |

| 1b | Ethyl | 72.45 | nih.gov |

| 1c | Propyl | 65.31 | nih.gov |

| 1d | Butyl | 30.15 | nih.gov |

| 1e | Pentyl | 21.93 | nih.gov |

| 1f | Hexyl | 29.87 | nih.gov |

| 1g | Heptyl | 33.10 | nih.gov |

Conformational Dynamics and Molecular Planarity in Receptor Recognition

The interaction of 1-pentyl-2-phenylbenzimidazole with its biological targets is governed by its three-dimensional structure, including the planarity of its core and the flexibility of its substituents. The benzimidazole nucleus itself is a privileged heterocyclic scaffold that provides a rigid, planar platform. acs.orgnih.gov This planarity is a key feature in the design of active benzimidazole derivatives, as it facilitates crucial non-covalent interactions, such as π–π stacking, with aromatic amino acid residues within the binding pockets of target proteins and enzymes. rsc.orgacs.org

While the benzimidazole core is rigid, the molecule possesses significant conformational flexibility arising from two main sources: the N-1 pentyl chain and the C-2 phenyl ring.

N-1 Pentyl Chain: The long alkyl chain is highly flexible due to the free rotation around its carbon-carbon single bonds. This allows the pentyl group to adopt numerous conformations, enabling the molecule to adapt its shape to the specific topology of a receptor's binding site. This conformational adaptability can be crucial for optimizing binding affinity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. semanticscholar.orgbiointerfaceresearch.com This method is instrumental in drug discovery for elucidating the interactions between a drug candidate and its biological target at the molecular level. For benzimidazole (B57391) derivatives, docking studies have been employed to understand their binding mechanisms against various therapeutic targets. semanticscholar.org

Molecular docking simulations for benzimidazole derivatives have successfully predicted their binding modes within the active sites of various enzymes. For instance, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been performed to understand their antibacterial activity. acs.orgnih.gov Docking of the most potent compounds into the dihydrofolate reductase (DHFR) enzyme from Staphylococcus aureus (PDB ID: 3FYV) revealed key interactions with amino acid residues in the binding site. acs.orgnih.gov Similarly, docking studies of 2-phenyl-1H-benzimidazole and its analogues against beta-tubulin (PDB ID: 1SA0) have been conducted to investigate their anthelmintic activity. semanticscholar.org Another study explored the binding of 2-phenyl benzimidazole to cyclooxygenase (COX) receptors, which are implicated in inflammation. researchgate.net The primary goal of these studies is to identify molecules that can interact effectively with biopolymers to exert a biological effect. acs.org

A key output of molecular docking is the calculation of binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol) or as a free energy of binding (ΔG). researchgate.netacs.org These values provide a quantitative estimate of the binding strength between the ligand and the target protein. A more negative value typically indicates a stronger and more stable interaction.

In a study investigating potential anticancer agents, various 2-phenylbenzimidazole (B57529) derivatives were docked against the estrogen receptor (PDB ID: 2ITO). researchgate.net The binding energies (ΔG) were calculated to quantify their inhibitory potential. researchgate.net Another study documented the docking energies of several 2-substituted-1H-benzimidazoles with Beta-Tubulin, providing a comparison of their binding potential. semanticscholar.org For example, 2-phenyl-1H-benzimidazole showed a docking energy of -7.39 kcal/mol. semanticscholar.org A comparative analysis of 2-phenyl benzimidazole and 2-methyl-1H-benzo[d]imidazole found that 2-phenyl benzimidazole had a higher binding affinity with COX, LOX, and estrogen receptors. researchgate.net

Table 1: Molecular Docking Results for Benzimidazole Derivatives

| Compound | Target Protein (PDB ID) | Binding/Docking Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-phenyl-1H-benzimidazole | Beta-Tubulin (1SA0) | -7.39 | semanticscholar.org |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -8.50 | semanticscholar.org |

| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -8.35 | semanticscholar.org |

| 2-(4-nitrophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -7.76 | semanticscholar.org |

| 2-(4-chlorophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -7.99 | semanticscholar.org |

| 2-phenyl benzimidazole | Estrogen Receptor (1CX2) | -7.9 | researchgate.net |

| Compound 3d | Estrogen Receptor (2ITO) | -7.8 | researchgate.net |

| Compound 3f | Estrogen Receptor (2ITO) | -7.6 | researchgate.net |

| Compound 3g | Estrogen Receptor (2ITO) | -7.6 | researchgate.net |

| Compound 3e | Estrogen Receptor (2ITO) | -7.5 | researchgate.net |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com Combined with ligand- and structure-based pharmacophore modeling, virtual screening has been utilized to find novel compounds targeting specific enzymes. mdpi.com For benzimidazole derivatives, this approach allows for the rapid evaluation of many potential structures, prioritizing a smaller, more manageable number of candidates for chemical synthesis and biological testing. sphinxsai.com The strong lipophilic nature of molecules, which can be predicted computationally, plays a vital role in biological activity due to its correlation with membrane permeation. acs.org By analyzing the structure-activity relationships from docking results, researchers can optimize lead compounds, such as by adding or modifying functional groups on the 2-phenyl ring or the N-1 position of the benzimidazole core, to enhance binding affinity and selectivity. acs.org

Calculation and Analysis of Binding Affinities (e.g., ΔG values)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. sphinxsai.comnih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug development process. sphinxsai.com

Two-dimensional (2D)-QSAR models are frequently developed for series of benzimidazole derivatives to correlate their structural features with biological activities like antitubercular, anti-allergic, or anticancer effects. sphinxsai.comijpsr.comresearchgate.net The development process involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. sphinxsai.com The experimental activities are often converted to a logarithmic scale (e.g., pIC50) to create a linear relationship with free energy changes. sphinxsai.comresearchgate.net

Various physicochemical, electronic, and topological descriptors are then calculated for each molecule. sphinxsai.comchalcogen.ro Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to generate equations that link these descriptors to the biological activity. sphinxsai.comijpsr.comderpharmachemica.com

A crucial part of QSAR modeling is validation, which ensures the statistical significance and predictive power of the model. derpharmachemica.com This is done through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds that were not used in model development (yielding a pred_r² value). sphinxsai.comderpharmachemica.com A 2D-QSAR study on 2-phenyl-benzimidazole derivatives as anti-allergic agents yielded a model with acceptable statistical quality (r² = 0.7107, q² = 0.6230, pred_r² = 0.7256). sphinxsai.com Another model for benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904). researchgate.netresearchgate.net

Table 2: Statistical Validation of a 2D-QSAR Model for Anti-Allergic 2-Phenyl-Benzimidazole Derivatives

| Statistical Parameter | Value |

|---|---|

| r² (squared correlation coefficient) | 0.7107 |

| q² (cross-validated squared correlation coefficient) | 0.6230 |

| pred_r² (r² for external test set) | 0.7256 |

| F-test (Fischer's value) | 17.8671 |

Data sourced from a 2D-QSAR study on substituted 2-phenyl-benzimidazole derivatives. sphinxsai.com

Once a QSAR model is robustly validated, it can be used to predict the biological potency (e.g., IC50 values) of new or hypothetical compounds. researchgate.net For example, a 2D-QSAR model developed for 131 benzimidazole derivatives was successfully used to predict the IC50 values against the MDA-MB-231 human breast cancer cell line. researchgate.netresearchgate.net This predictive capability is highly valuable for designing more potent compounds. sphinxsai.com

The QSAR equations provide insights into which structural features positively or negatively influence activity. For instance, in a study of anti-allergic 2-phenyl-benzimidazoles, descriptors such as SssCH2E-index, slogp, and chi6chain were found to contribute positively to activity, while others like SssNHE-index contributed negatively. sphinxsai.com This information guides medicinal chemists in modifying the lead structure—in this case, the 2-phenyl-benzimidazole scaffold—to design derivatives with enhanced biological potency. sphinxsai.comresearchgate.net

Development and Validation of 2D-QSAR Models

Theoretical Chemistry and Electronic Structure Analysis

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 1-Pentyl-2-phenylbenzimidazole at the atomic and electronic levels. Through sophisticated modeling and calculations, researchers can predict and rationalize the molecule's structure, reactivity, and electronic behavior without the need for empirical observation. This section delves into the theoretical investigations of the electronic landscape of 1-Pentyl-2-phenylbenzimidazole, focusing on advanced computational methods.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for elucidating the electronic structure of molecules. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles, using only fundamental physical constants, without experimental data. scispace.comacs.orgresearchgate.net DFT, a more recent and widely used approach, calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.netmdpi.com

For the benzimidazole scaffold, numerous theoretical studies have employed these methods to investigate its molecular structure and vibrational frequencies. scispace.comacs.orgresearchgate.net For instance, calculations on the parent benzimidazole molecule have been performed using both HF and DFT methods with various basis sets, such as 3-21G and 6-31G*, to optimize the molecular geometry and predict its vibrational spectra. scispace.com These studies provide a foundational understanding of the core benzimidazole structure.

When studying derivatives like 2-phenylbenzimidazole, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G* and 6-311++G**, have been instrumental in analyzing the influence of substituents on the molecule's aromaticity and electronic properties. aip.org The introduction of the phenyl group at the C-2 position significantly influences the electronic distribution within the benzimidazole system.

While specific ab initio or DFT studies solely focused on 1-Pentyl-2-phenylbenzimidazole are not extensively documented in the literature, the computational investigation of closely related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provides valuable insights. acs.org The addition of an alkyl chain, such as a pentyl group, at the N-1 position is a common structural modification. In computational models, the pentyl group is treated as an electron-donating substituent. Its primary influence is steric, affecting the conformation of the molecule, and to a lesser extent, electronic, through inductive effects that can subtly modulate the electron density of the benzimidazole ring system.

A general approach to modeling 1-Pentyl-2-phenylbenzimidazole would involve geometry optimization using a functional like B3LYP and a suitable basis set to find the most stable conformation. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum. researchgate.net Such calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Table 1: Representative Theoretical Methods and Basis Sets for Benzimidazole Derivatives

| Computational Method | Basis Set | Typical Application | Reference |

| Hartree-Fock (HF) | 6-31G | Initial geometry optimization, vibrational analysis | scispace.com |

| DFT (B3LYP) | 6-31+G | Aromaticity studies, electronic properties | aip.org |

| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO analysis, molecular electrostatic potential | dergipark.org.tr |

| DFT (MPW1PW91) | 6-311+G(d,p) | Geometrical and energetic parameters | oalib.com |

This table is generated based on data from studies on related benzimidazole compounds.

Characterization of Electronic Properties (e.g., HOMO-LUMO orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller gap generally implies higher reactivity.

In the case of 2-phenylbenzimidazole derivatives, DFT calculations have shown that the HOMO is typically delocalized over the entire molecule, encompassing both the benzimidazole and phenyl rings. researchgate.net Conversely, the LUMO is often localized primarily on the 2-phenylbenzimidazole core, with some studies indicating a more specific localization on the monosubstituted phenyl ring depending on the substituent. researchgate.net This distribution facilitates intramolecular charge transfer.

The introduction of a pentyl group at the N-1 position is expected to have a modest impact on the HOMO and LUMO energy levels. Alkyl groups are weakly electron-donating and would likely lead to a slight increase in the HOMO energy level and a less pronounced effect on the LUMO, resulting in a slightly reduced HOMO-LUMO gap compared to the unsubstituted N-H parent compound. This would theoretically suggest a marginal increase in reactivity.

Various quantum chemical descriptors can be derived from HOMO and LUMO energies to quantify the electronic properties of 1-Pentyl-2-phenylbenzimidazole. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for comparing the electronic characteristics of different benzimidazole derivatives. dergipark.org.tr

Table 2: Calculated Electronic Properties of Representative Benzimidazole Derivatives (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

| Benzimidazole | -6.32 | -0.78 | 5.54 | mdpi.com |

| 2-Phenylbenzimidazole | -5.98 | -1.25 | 4.73 | mdpi.com |

| Substituted 2-Phenylbenzimidazole | -5.85 | -1.75 | 4.10 | researchgate.net |

Note: The values in this table are illustrative and are based on data for related compounds. The exact values for 1-Pentyl-2-phenylbenzimidazole would require a specific computational study.

The analysis of the Molecular Electrostatic Potential (MEP) is another valuable tool derived from computational calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically the most electron-rich sites, indicating their propensity to act as proton acceptors or coordinate with metal ions.

Advanced Applications and Future Research Directions

Prospects in Preclinical Drug Discovery and Development

The benzimidazole (B57391) core is a privileged substructure in medicinal chemistry, partly due to its resemblance to purines, which allows it to interact readily with biological macromolecules. acs.orgnih.gov Derivatives of 2-phenylbenzimidazole (B57529) are recognized for a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. acs.orgnih.govnih.gov

Recent research has focused on synthesizing series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives to improve properties like lipophilicity, which is crucial for penetrating cellular lipid membranes. acs.orgnih.gov In one study, derivatives with hydrophobic N-substituents, including pentyl and heptyl groups, were found to be among the most effective anticancer molecules. acs.org The strong lipophilic nature of these molecules is believed to play a vital role in their biological activity by enhancing membrane permeation. acs.org For example, compound 2g (an N-heptyl derivative with a p-methoxy substituent on the 2-phenyl ring) showed significant antiproliferative activity against the MDA-MB-231 human breast cancer cell line. acs.org This highlights the potential of N-alkylated benzimidazoles, including the 1-pentyl variant, as a scaffold for developing new therapeutic agents.

The potential for these compounds to serve as multi-target agents is also an area of active exploration. acs.orgnih.gov This is particularly advantageous for treating complex diseases like cancer, where patients are often at higher risk for secondary bacterial and fungal infections due to weakened immune systems. acs.orgnih.gov

| Compound ID | N-Substituent | 2-Phenyl Ring Substituent | Antiproliferative Activity (IC₅₀ in µM) vs. MDA-MB-231 | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans |

| 1e | Pentyl | H | >50 | 32 | 64 |

| 2g | Heptyl | 4-OCH₃ | 14.36 | 4 | 64 |

| 3g | Heptyl | 2-CF₃ | 15.65 | 32 | >64 |

Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, demonstrating the influence of N-alkyl chains and phenyl ring substitutions on biological activity. acs.org

Integration into Materials Science and Coordination Chemistry (e.g., Iridium Complexes)

The benzimidazole scaffold is frequently used in materials science, particularly as a ligand in coordination chemistry to create metal complexes with interesting photophysical properties. rsc.orgnih.gov Iridium(III) complexes, for instance, are widely studied for their use in organic light-emitting diodes (OLEDs) due to their high phosphorescence quantum yields. rsc.orgresearchgate.netresearchgate.net

The 2-phenylbenzimidazole unit can act as a cyclometalating ligand, binding to the metal center through both a nitrogen and a carbon atom. researchgate.netrsc.org The emission properties of these iridium complexes can be finely tuned by modifying the ligands. nih.govrsc.org Introducing substituents onto the benzimidazole or phenyl rings can alter the HOMO and LUMO energy levels, thereby changing the emission color and efficiency. rsc.orgrsc.org

While research specifically detailing 1-pentyl-2-phenylbenzimidazole as a primary ligand in an iridium complex is limited, studies on related structures show the significant impact of alkyl groups. For example, in a study of iridium complexes with β-diketone ancillary ligands, a complex containing two pentyl groups on the ancillary ligand, (MPBFP)₂Ir(detd), was synthesized. rsc.orgnih.gov The long, soft pentyl hydrocarbon chains were noted to improve solubility in organic solvents, which is beneficial for fabricating devices using solution-based methods. rsc.org However, these long chains were also associated with lower thermal stability compared to shorter alkyl groups like methyl. rsc.orgnih.gov This suggests that incorporating a 1-pentyl group onto the primary 2-phenylbenzimidazole ligand could be a strategy to enhance solubility, while balancing the need for thermal stability in the final material.

| Iridium Complex | Ancillary Ligand Substituent | Max Emission (nm) | Oxidation Potential (V) | Reduction Potential (V) | Thermal Stability (T_d, °C) |

| (MPBFP)₂Ir(detd) | Pentyl | 537 | 1.28 | -1.84 | 359 |

| (MPBFP)₂Ir(tmd) | tert-Butyl | 544 | 1.13 | -1.92 | 389 |

| (MPBFP)₂Ir(acac) | Methyl | 540 | 1.24 | -1.80 | 410 |

Photophysical and thermal data for iridium complexes with a shared primary ligand (MPBFP) and varying alkyl substituents on the ancillary ligand, illustrating the effect of alkyl chain structure. rsc.orgnih.gov

Innovative Catalyst Design and Reaction Optimization in Synthesis

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, often requiring a catalyst. jyoungpharm.orgmdpi.comscirp.org Numerous catalytic systems have been developed to improve reaction yields, shorten times, and employ milder, more environmentally friendly conditions. scirp.orgnih.govrsc.org Catalysts used for these syntheses range from Lewis acids and metal nanoparticles to solid acids like copper (II) hydroxide. mdpi.comscirp.orgresearchgate.net

While 1-pentyl-2-phenylbenzimidazole is typically the product of such reactions, the benzimidazole scaffold itself is integral to catalyst development, particularly as an N-heterocyclic carbene (NHC) precursor in organometallic catalysis. dergipark.org.tr Furthermore, the specific structure of 2-phenylbenzimidazole has been used as a substrate in novel catalytic reactions. For instance, a phosphine (B1218219) oxide (PO)-ligated Ni−Al bimetallic catalyst was developed to achieve a rare C4-alkenylation of the 2-phenylbenzimidazole core, demonstrating a unique site selectivity that bypasses the more common reaction at the C2-phenyl ring. nih.gov

Future research could explore using 1-pentyl-2-phenylbenzimidazole and its derivatives as ligands in new catalytic systems. The 1-pentyl group could influence the catalyst's solubility in specific organic solvents and its steric profile, potentially tuning the activity and selectivity of the metallic center for specific organic transformations.

Development of Predictive Computational Models for Structure-Based Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the efficient design and screening of potential drug candidates. ethernet.edu.et For benzimidazole derivatives, in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to evaluate their potential as therapeutic agents before undertaking costly and time-consuming synthesis. nih.gov

Structure-based drug design involves docking a ligand into the active site of a target protein to predict its binding affinity and mode of interaction. ethernet.edu.etuni-regensburg.de For N-alkylated 2-phenylbenzimidazole derivatives, docking studies have been performed to understand their biological activity. In one study, the most potent antibacterial compound, 2g , was docked into the binding site of dihydrofolate reductase (DHFR) from Staphylococcus aureus, revealing key interactions with amino acid residues. acs.orgnih.gov

The 1-pentyl group is a critical feature in such computational models. Its lipophilicity is a key parameter in predicting drug-likeness according to rules like Lipinski's Rule of Five. nih.gov This hydrophobic chain can significantly influence a molecule's ability to cross cell membranes and can form favorable hydrophobic interactions within the binding pockets of target proteins. Future computational work will likely focus on creating more refined models that can accurately predict how variations in the N-alkyl chain length, including the pentyl group, affect the binding affinity and selectivity of 2-phenylbenzimidazole derivatives for a range of biological targets, from protein kinases to microbial enzymes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Pentyl-2-phenylbenzimidazole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation of substituted benzimidazole precursors with alkylating agents (e.g., pentyl halides). For example, potassium carbonate (K₂CO₃) is commonly used as a base in polar aprotic solvents like DMF under reflux . Optimization includes varying reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for benzimidazole:alkylating agent). Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing 1-Pentyl-2-phenylbenzimidazole?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pentyl chain integration at δ 0.8–1.5 ppm, phenyl protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 295) .

- X-ray Crystallography : Resolve crystal packing and π-π interactions (if single crystals are obtainable) .

Q. How can researchers assess the thermal stability of 1-Pentyl-2-phenylbenzimidazole?

- Methodology : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min, range: 25–800°C). Typical degradation onset occurs at ~250°C, with mass loss corresponding to pentyl chain decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodology : Conduct systematic reviews of PubChem, Scopus, and PubMed data to identify variability in assay conditions (e.g., cell lines, IC₅₀ values). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Validate findings via standardized protocols (CLSI guidelines) and dose-response curves .

Q. How can computational methods predict the pharmacological potential of 1-Pentyl-2-phenylbenzimidazole?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450, β-tubulin). Focus on binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen-bonding networks .

- QSAR Studies : Correlate substituent effects (e.g., pentyl chain length, phenyl ring electronegativity) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs validate the role of π-π stacking in 1-Pentyl-2-phenylbenzimidazole’s crystallographic behavior?

- Methodology : Compare X-ray structures of analogs (e.g., 2-phenyl vs. 2-fluorophenyl derivatives) to quantify stacking distances (3.4–3.8 Å). Use Mercury software to analyze intermolecular interactions and Hirshfeld surfaces .

Q. How can fluorescence properties of 1-Pentyl-2-phenylbenzimidazole be exploited in bioimaging?

- Methodology : Measure fluorescence spectra (λₑₓ = 280–320 nm, λₑₘ = 400–450 nm) in solvents of varying polarity. Test cell permeability in HeLa cells using confocal microscopy (DAPI counterstain) and quantify intensity via ImageJ .

Data Analysis and Reproducibility

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

- Methodology : Apply ANOVA to identify significant factors (e.g., solvent purity, catalyst batch). Use Design-Expert® software for response surface methodology (RSM) to optimize yield (target ≥75%) .

Q. How should researchers handle conflicting NMR assignments for benzimidazole derivatives?

- Methodology : Cross-validate with 2D NMR (COSY, HSQC) and compare to Cambridge Structural Database entries. For ambiguous peaks, synthesize deuterated analogs or use dynamic NMR to study tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。